2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a versatile small molecule scaffold with significant potential in various scientific research applications[_{{{CITATION{{{_1{LAC23042 | 1261230-42-5 | 2-(6-Chloro-pyrimidin-4-ylamino)-methyl .... This compound features a pyrimidinyl group, a pyrrolidine ring, and a tert-butyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Reacting 6-chloropyrimidin-4-amine with an appropriate amine derivative under controlled conditions.
Amidation Reactions: Converting the intermediate products to the final compound using reagents like tert-butyl chloroformate.
Reduction Reactions: Employing reducing agents to achieve the desired molecular structure.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:
Catalysts: Using catalysts to enhance reaction efficiency and yield.
Purification Techniques: Implementing purification methods such as recrystallization or chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing functional groups with other atoms or groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Nucleophiles like ammonia or amines, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution Products: Substituted derivatives with different functional groups attached to the core structure.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease processes.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Signal Transduction: Influencing intracellular signaling pathways to produce desired effects.
Comparison with Similar Compounds
2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid ethyl ester
2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid methyl ester
Uniqueness: 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester stands out due to its tert-butyl ester group, which provides enhanced stability and reactivity compared to its ethyl or methyl counterparts.
Biological Activity
2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1261230-42-5) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H21ClN4O2
- Molecular Weight : 312.79 g/mol
- Structure : The compound features a pyrimidine ring substituted with a chloro group, linked to a pyrrolidine moiety that carries a tert-butyl ester functional group.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The following sections detail specific activities observed in research studies.
1. Antiviral Activity
Research has indicated that compounds similar to 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine derivatives exhibit antiviral properties. For instance, derivatives containing β-amino acid moieties have shown potential as neuraminidase inhibitors, which are crucial in the treatment of viral infections like influenza .
Compound | Activity | IC50 (μM) |
---|---|---|
A-87380 | Neuraminidase Inhibitor | 50 |
A-192558 | TMV Inhibitor | - |
2. Antimicrobial Activity
Studies have demonstrated that pyrrolidine derivatives possess antimicrobial properties. In vitro tests showed increased activity against various bacterial strains, indicating potential applications in developing new antibiotics .
Bacterial Strain | Activity Level |
---|---|
E. coli | Moderate |
S. aureus | High |
3. Anticancer Potential
The compound's structure suggests it may interact with cancer cell signaling pathways. Preliminary studies indicate that similar compounds can inhibit cancer cell proliferation by inducing apoptosis .
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Apoptosis induction |
MCF-7 | 30 | Cell cycle arrest |
The mechanisms through which 2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine derivatives exert their effects include:
- Enzyme Inhibition : The chloro-pyrimidine moiety may enhance binding affinity to target enzymes, disrupting their normal function.
- Cell Signaling Modulation : By affecting key signaling pathways involved in cell growth and apoptosis, these compounds can alter cellular responses to stress and proliferation signals.
Case Studies
-
Antiviral Efficacy Against Influenza :
A study evaluated the efficacy of a related pyrrolidine derivative against influenza virus in vitro, demonstrating significant inhibition of viral replication at concentrations comparable to established antiviral agents . -
Antimicrobial Testing :
A series of tests conducted on various bacterial strains showed that the compound exhibited bactericidal effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Properties
IUPAC Name |
tert-butyl 2-[[(6-chloropyrimidin-4-yl)amino]methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-10(19)8-16-12-7-11(15)17-9-18-12/h7,9-10H,4-6,8H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDDQOXKAUIYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC2=CC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.